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Compound of Interest

Compound Name: 1-(3-Bromobenzyl)piperidine

Cat. No.: B1274328 Get Quote

Technical Guide: 1-(3-Bromobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-(3-Bromobenzyl)piperidine, a

heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details

its chemical properties, including its CAS number and molecular weight. While specific

biological data for this compound is limited in publicly available literature, this guide

summarizes the known biological activities of structurally related 1-benzylpiperidine analogs,

focusing on their interactions with key central nervous system (CNS) receptors. Furthermore, a

representative synthesis protocol and a general experimental methodology for assessing

receptor binding affinity are provided to facilitate further research and development.

Chemical and Physical Properties
1-(3-Bromobenzyl)piperidine is a substituted piperidine derivative with a bromobenzyl group

attached to the nitrogen atom. Its core structure is a six-membered heterocyclic amine, a

common scaffold in many pharmaceuticals.
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Property Value

IUPAC Name 1-[(3-bromophenyl)methyl]piperidine

CAS Number 59507-40-3

Molecular Formula C₁₂H₁₆BrN

Molecular Weight 254.17 g/mol

Canonical SMILES C1CCN(CC1)CC2=CC=CC(=C2)Br

Appearance Expected to be a liquid or low-melting solid

Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of 1-(3-Bromobenzyl)piperidine is not

readily available in the cited literature, a general and widely applicable method involves the N-

alkylation of piperidine with 3-bromobenzyl bromide. Below is a representative two-step

experimental protocol, starting with the preparation of the alkylating agent.

Experimental Protocol: Synthesis of 3-Bromobenzyl
Bromide (Precursor)
This protocol is adapted from a standard method for the bromination of substituted toluenes.

Materials:

3-Bromotoluene

N-Bromosuccinimide (NBS)

Benzoyl peroxide (BPO) or AIBN (initiator)

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Sodium bicarbonate solution (aqueous, saturated)

Anhydrous magnesium sulfate
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Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-

bromotoluene in carbon tetrachloride.

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

Heat the mixture to reflux with stirring. The reaction can be monitored by TLC or GC to

observe the consumption of the starting material.

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

Filter the mixture to remove succinimide.

Wash the filtrate with saturated sodium bicarbonate solution and then with water.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield crude 3-bromobenzyl bromide.

The product can be purified by vacuum distillation or recrystallization.[1]

Experimental Protocol: Synthesis of 1-(3-
Bromobenzyl)piperidine
This protocol describes the nucleophilic substitution reaction between piperidine and 3-

bromobenzyl bromide.

Materials:

Piperidine

3-Bromobenzyl bromide

Potassium carbonate (K₂CO₃) or another suitable base

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent

Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate

Procedure:

To a solution of piperidine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0

equivalents).

Stir the suspension at room temperature and add a solution of 3-bromobenzyl bromide (1.0

equivalent) in acetonitrile dropwise.

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by

TLC.

Once the reaction is complete, filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in dichloromethane and wash with water and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the

crude product.

Purify the crude 1-(3-Bromobenzyl)piperidine by column chromatography on silica gel.

3-Bromotoluene 3-Bromobenzyl Bromide
 Bromination (NBS, BPO)

Piperidine
1-(3-Bromobenzyl)piperidine

 N-Alkylation (K₂CO₃)

Click to download full resolution via product page

Caption: Synthetic pathway for 1-(3-Bromobenzyl)piperidine.

Biological Activity and Potential Applications
Specific biological data for 1-(3-Bromobenzyl)piperidine is not extensively reported. However,

the 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, known to
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interact with various CNS receptors. The biological activities of structurally similar compounds

suggest potential therapeutic applications for 1-(3-Bromobenzyl)piperidine.

Receptor Binding Affinity of Analogs
Studies on related benzylpiperidine and benzylpiperazine derivatives have shown significant

affinity for sigma (σ), dopamine (D), and serotonin (5-HT) receptors. This suggests that 1-(3-
Bromobenzyl)piperidine may also exhibit activity at these targets.

Compound Class Receptor Target(s)
Reported Affinity
(Kᵢ) of Analogs

Potential
Therapeutic Area

Benzylpiperidine

Derivatives

Sigma-1 Receptor

(σ₁R)

Nanomolar (nM)

range

Neurodegenerative

diseases, neuropathic

pain, psychiatric

disorders

Benzylpiperidine

Derivatives

Dopamine D₄

Receptor

Nanomolar (nM)

range

Schizophrenia,

Parkinson's disease,

Glioblastoma

Benzylpiperidine

Derivatives

Serotonin Transporter

(SERT)

Micromolar (µM) to

Nanomolar (nM)

range

Depression, anxiety

disorders

Note: The affinity values are for structurally related analogs and not for 1-(3-
Bromobenzyl)piperidine itself.[2][3][4][5]

Potential Signaling Pathways and Mechanisms of Action
Based on the receptor affinities of its analogs, 1-(3-Bromobenzyl)piperidine could potentially

modulate several signaling pathways. For instance, as a sigma-1 receptor ligand, it might

influence intracellular calcium signaling and modulate the activity of various ion channels and

other receptors.[6] If it binds to dopamine or serotonin receptors, it could interfere with

dopaminergic or serotonergic neurotransmission, respectively.
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1-(3-Bromobenzyl)piperidine

Potential Molecular Targets
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Caption: Potential molecular targets and therapeutic applications.

Experimental Protocol: Radioligand Binding Assay
To determine the binding affinity of 1-(3-Bromobenzyl)piperidine for specific receptors (e.g.,

sigma-1, dopamine D₄, or serotonin transporter), a competitive radioligand binding assay can

be performed. The following is a general protocol.

Materials:

Cell membranes expressing the target receptor (e.g., from HEK293 cells or guinea pig brain

homogenates)

A specific radioligand for the target receptor (e.g., --INVALID-LINK---pentazocine for σ₁R,

[³H]N-methylspiperone for D₂-like receptors, or [³H]-paroxetine for SERT)

1-(3-Bromobenzyl)piperidine (test compound)
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A known non-labeled ligand for the target receptor (for determining non-specific binding)

Assay buffer (e.g., Tris-HCl)

Scintillation cocktail

Scintillation counter

Glass fiber filters

Procedure:

Prepare serial dilutions of 1-(3-Bromobenzyl)piperidine in the assay buffer.

In a multi-well plate, add the cell membrane preparation, the radioligand at a fixed

concentration (typically near its Kd value), and varying concentrations of the test compound.

For determining non-specific binding, a separate set of wells should contain the membrane

preparation, the radioligand, and a high concentration of the non-labeled ligand.

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined

period to allow binding to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a scintillation counter.

Calculate the specific binding at each concentration of the test compound by subtracting the

non-specific binding from the total binding.

Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration

of the test compound that inhibits 50% of the specific binding of the radioligand).
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Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[2][3][4][7]

Conclusion
1-(3-Bromobenzyl)piperidine represents a chemical entity with potential for further

investigation in the field of CNS drug discovery. Based on the pharmacological profiles of its

structural analogs, it is a promising candidate for evaluation against sigma, dopamine, and

serotonin receptors. The synthetic and analytical protocols provided in this guide offer a

framework for researchers to synthesize and evaluate the biological activity of this compound,

paving the way for the potential discovery of novel therapeutic agents. Further studies are

warranted to elucidate its specific biological targets and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1274328#1-3-bromobenzyl-piperidine-cas-number-
and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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